![molecular formula C8H14O2 B13179246 {1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B13179246.png)
{1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a spiro[2.4]heptane ring system fused with an oxirane ring and a methanol group. The presence of the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable epoxide with a cyclopropane derivative in the presence of a strong base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and in-line monitoring systems ensures consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
{1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted spirocyclic compounds .
Scientific Research Applications
{1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of {1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
{5-Oxaspiro[2.4]heptan-1-yl}methanol: Similar spirocyclic structure but with different functional groups.
{1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol: Differing in the position of the methyl group and the type of spirocyclic ring system.
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity.
Biological Activity
{1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol is a compound that belongs to the family of spirocyclic compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a spirocyclic framework that contributes to its unique biological properties. The spirocyclic compounds often exhibit significant interactions with biological targets due to their three-dimensional structure, which can enhance binding affinity and specificity.
Antimicrobial Activity
Recent studies have indicated that spirocyclic compounds exhibit notable antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity of Spirocyclic Compounds
Compound | Target Organism | MIC (μg/mL) | Reference |
---|---|---|---|
This compound | E. coli | TBD | |
Similar spirocyclic compound | S. aureus | 62.5 | |
Similar spirocyclic compound | Pseudomonas aeruginosa | TBD |
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays such as DPPH and FRAP methods. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative stress .
Table 2: Antioxidant Activity Assays
Compound | DPPH Scavenging Activity (%) | FRAP Value (μmol FeSO₄/g) | Reference |
---|---|---|---|
This compound | TBD | TBD | |
Similar spirocyclic compound | 45% | 120 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many spirocyclic compounds act as enzyme inhibitors, affecting pathways critical for microbial growth and survival.
- Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into cellular membranes, leading to increased permeability and cell death.
- Antioxidant Mechanism : By donating electrons, these compounds can neutralize free radicals, thereby reducing oxidative damage in cells.
Case Studies
Several case studies have highlighted the biological activity of spirocyclic compounds similar to this compound:
- Study on Antibacterial Effects : A study demonstrated that a related spirocyclic compound exhibited significant antibacterial activity against multi-drug-resistant strains of E. coli, with an MIC value of 0.22 mg/mL .
- Antioxidant Properties Evaluation : Another research evaluated the antioxidant capacity using DPPH and found that certain derivatives showed up to 70% inhibition at higher concentrations, suggesting potential use in nutraceutical applications .
Properties
Molecular Formula |
C8H14O2 |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(2-methyl-5-oxaspiro[2.4]heptan-6-yl)methanol |
InChI |
InChI=1S/C8H14O2/c1-6-2-8(6)3-7(4-9)10-5-8/h6-7,9H,2-5H2,1H3 |
InChI Key |
KUCADKXDLLEZHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC12CC(OC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.